2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one
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Overview
Description
2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one typically involves the reaction of 2-bromo-1-(1,3-thiazol-4-yl)propan-1-one with methylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
- 2-Methyl-1-(1,3-thiazol-2-yl)propan-1-one
- 2-Methyl-1-(1,3-thiazol-5-yl)propan-1-one
- 2-Methyl-1-(1,3-thiazol-4-yl)butan-1-one
Comparison: 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications.
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-methyl-1-(1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7(9)6-3-10-4-8-6/h3-5H,1-2H3 |
InChI Key |
AHKZBRZPBGBFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CSC=N1 |
Origin of Product |
United States |
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